Cas no 2035000-84-9 (2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]-)

2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- structure
2035000-84-9 structure
Product Name:2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]-
CAS No:2035000-84-9
MF:C12H14FN3O2
MW:251.256865978241
CID:5843610
PubChem ID:119100384
Update Time:2025-07-20

2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- Chemical and Physical Properties

Names and Identifiers

    • 2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]-
    • F6478-1231
    • AKOS026690613
    • (E)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]but-2-en-1-one
    • 2035000-84-9
    • (2E)-1-{3-[(5-fluoropyrimidin-2-yl)oxy]pyrrolidin-1-yl}but-2-en-1-one
    • 1-(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
    • (E)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)but-2-en-1-one
    • Inchi: 1S/C12H14FN3O2/c1-2-3-11(17)16-5-4-10(8-16)18-12-14-6-9(13)7-15-12/h2-3,6-7,10H,4-5,8H2,1H3
    • InChI Key: KZJUVNZYLNCCKI-UHFFFAOYSA-N
    • SMILES: C(N1CCC(OC2=NC=C(F)C=N2)C1)(=O)C=CC

Computed Properties

  • Exact Mass: 251.10700486g/mol
  • Monoisotopic Mass: 251.10700486g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 316
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 55.3Ų

Experimental Properties

  • Density: 1.270±0.06 g/cm3(Predicted)
  • Boiling Point: 455.6±55.0 °C(Predicted)
  • pka: -0.03±0.22(Predicted)

2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- Pricemore >>

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F6478-1231-2μmol
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Additional information on 2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]-

Comprehensive Overview of 2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- (CAS No. 2035000-84-9)

The compound 2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- (CAS No. 2035000-84-9) is a specialized organic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structure, featuring a fluoro-pyrimidinyl moiety and a pyrrolidinyl backbone, makes it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, given the rising demand for novel small-molecule therapeutics and targeted inhibitors.

In recent years, the scientific community has focused on fluorinated compounds due to their enhanced metabolic stability and bioavailability. The presence of a 5-fluoro-2-pyrimidinyl group in this molecule aligns with current trends in medicinal chemistry, where fluorine substitution is leveraged to optimize drug-like properties. This compound’s pyrrolidine ring further contributes to its versatility, as nitrogen-containing heterocycles are widely used in designing kinase inhibitors and GPCR modulators.

The synthesis and characterization of 2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- have been explored in peer-reviewed studies, highlighting its role as a building block for complex molecules. Its CAS No. 2035000-84-9 serves as a unique identifier in chemical databases, facilitating collaboration among researchers. With the growing emphasis on precision medicine and structure-activity relationships (SAR), this compound’s structural features offer a promising avenue for optimizing therapeutic candidates.

From an industrial perspective, the demand for high-purity intermediates like this compound has surged, driven by advancements in high-throughput screening and combinatorial chemistry. Its potential applications extend to agrochemicals, where fluorinated pyrimidines are investigated for their herbicidal and fungicidal properties. This dual applicability in pharmaceuticals and agrochemicals underscores its commercial relevance.

Environmental and regulatory considerations also play a role in the compound’s adoption. As industries shift toward green chemistry principles, synthetic routes for 2-Buten-1-one derivatives are being refined to minimize waste and improve atom economy. Researchers are actively investigating catalytic methods and solvent-free reactions to enhance the sustainability of its production.

In summary, 2-Buten-1-one, 1-[3-[(5-fluoro-2-pyrimidinyl)oxy]-1-pyrrolidinyl]- (CAS No. 2035000-84-9) represents a compelling case study in modern chemical innovation. Its structural complexity, combined with its potential in drug development and agrochemical design, positions it as a key player in the evolving landscape of specialty chemicals. Future research will likely explore its mechanistic pathways and broader applications, solidifying its role in scientific and industrial advancements.

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